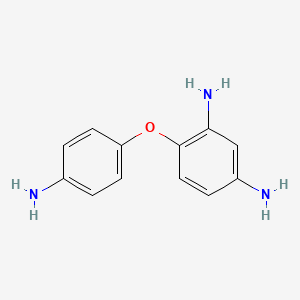

4-(4-Aminophenoxy)benzene-1,3-diamine

描述

4-(4-Aminophenoxy)benzene-1,3-diamine is a diaminobenzene derivative featuring an aminophenoxy substituent at the 4-position of the benzene ring. These compounds are typically synthesized via reductive amination, coupling reactions, or catalytic methods (e.g., using SnCl₂·2H₂O or MgO nanoparticles) . Key applications include antimicrobial, anticancer, and liquid crystal development, driven by their tunable electronic and steric properties .

属性

CAS 编号 |

23843-88-1 |

|---|---|

分子式 |

C12H13N3O |

分子量 |

215.25 g/mol |

IUPAC 名称 |

4-(4-aminophenoxy)benzene-1,3-diamine |

InChI |

InChI=1S/C12H13N3O/c13-8-1-4-10(5-2-8)16-12-6-3-9(14)7-11(12)15/h1-7H,13-15H2 |

InChI 键 |

MCFXXLUSGLPRSU-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N |

规范 SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)N)N |

其他CAS编号 |

23843-88-1 |

产品来源 |

United States |

科学研究应用

Polymer Science

Polyimide Synthesis

One of the primary applications of 4-(4-Aminophenoxy)benzene-1,3-diamine is in the synthesis of polyimides. These polymers are known for their high thermal stability and excellent mechanical properties. The compound serves as a diamine component in the formation of polyimides when reacted with aromatic tetracarboxylic acids. For instance, it has been utilized in creating thermoplastic polyimides that exhibit solubility and thermoplasticity, which are crucial for applications requiring flexible materials that can withstand high temperatures .

Case Study: Liquid Crystal Displays (LCDs)

The compound is also used in the production of alignment films for liquid crystal displays. These films are essential for aligning liquid crystal molecules within LCDs, enhancing display performance. The use of this compound in this context allows for precise control over the alignment angle of liquid crystals, which is critical for achieving optimal display characteristics .

Materials Engineering

Nanofiltration Membranes

In materials engineering, this compound plays a role as a building block for nanofiltration membranes. These membranes are utilized in various applications including water purification and selective separation processes. The compound's structure contributes to the membrane's permeability and selectivity properties, making it an ideal candidate for advanced filtration technologies .

Thermal Conductive Composites

The compound is also incorporated into high-performance thermal conductive composites when combined with other materials such as boron nitride. These composites exhibit enhanced thermal conductivity and are suitable for applications in electronics where heat dissipation is critical .

Analytical Chemistry

Chromatographic Applications

In analytical chemistry, this compound can be analyzed using high-performance liquid chromatography (HPLC). This method allows for the separation and identification of the compound in complex mixtures. The use of specific mobile phases containing acetonitrile and phosphoric acid facilitates effective chromatographic separation . This application is particularly useful in pharmacokinetics for determining drug concentrations in biological samples.

相似化合物的比较

Structural Modifications and Physicochemical Properties

The biological and physical properties of benzene-1,3-diamine derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Substituent Effects on Physical Properties

*Melting points vary with substituents. Long alkyl chains (e.g., hexadecyloxy) enhance hydrophobicity, while azo groups improve UV-Vis absorption for dye applications .

Antimicrobial Activity

- Azo-Compounds: Derivatives like 4-((4-isopentyloxy)phenyl)diazenyl)benzene-1,3-diol (4i) inhibit S. aureus and L. monocytogenes at concentrations threefold lower than lead compounds .

- Pyrimidine Derivatives : Compound 8b (from 6-methyl-N-(4-pyridinyl)benzene-1,3-diamine) showed superior antimicrobial activity, with yields >72% .

Anticancer Activity

- Pyridine-Pyrimidine Hybrids : Compounds 10c , 12d , and 14a exhibit IC₅₀ values of 2.3–5.3 μM against leukemia cells (K562, Reh), attributed to electron-donating substituents enhancing DNA intercalation .

- Lung Cancer Targets : Derivatives with aliphatic/aromatic chains show variable potency, influenced by substituent hydrophobicity .

Table 2: Bioactivity Comparison

准备方法

Step 1: Synthesis of 2,4-dinitro-1-(4-nitrophenoxy)benzene

| Parameter | Value/Condition |

|---|---|

| Reactants | p-nitrophenol, 1-chloro-2,4-dinitrobenzene |

| Base | Anhydrous potassium carbonate (K2CO3) |

| Solvent | Dry acetone |

| Temperature | Room temperature (25–30°C) |

| Atmosphere | Nitrogen |

| Reaction Time | 24 hours |

| Workup | Solvent removal, DCM extraction, water wash |

| Yield | 36.7% |

- Combine 2 mmol p-nitrophenol and 3 mmol anhydrous K2CO3 in 20 mL dry acetone.

- Add 1-chloro-2,4-dinitrobenzene.

- Stir at room temperature under nitrogen for 24 hours.

- Remove solvent under vacuum, extract with dichloromethane, and wash with water to remove residual base.

- Isolate the intermediate solid.

Step 2: Reduction to this compound

| Parameter | Value/Condition |

|---|---|

| Substrate | 2,4-dinitro-1-(4-nitrophenoxy)benzene |

| Reducing Agent | Anhydrous tin(II) chloride (SnCl₂) |

| Solvent | Distilled ethanol |

| Acid | Concentrated hydrochloric acid |

| Temperature | Reflux at 80°C |

| Atmosphere | Nitrogen |

| Reaction Time | 4 hours (then overnight at RT) |

| Neutralization | 1N NaOH to pH 8–9 |

| Extraction | Ethyl acetate |

| Drying Agent | Anhydrous sodium sulfate (Na₂SO₄) |

| Purification | Column chromatography |

| Product | This compound |

| Yield | Not explicitly stated |

- Dissolve 0.25 mmol of the dinitro intermediate and 4.5 mmol SnCl₂ in 15 mL ethanol.

- Add 5 mL concentrated HCl.

- Reflux at 80°C under nitrogen for 4 hours.

- Cool to room temperature, stir overnight.

- Adjust pH to 8–9 with NaOH.

- Extract with ethyl acetate, dry over Na₂SO₄.

- Concentrate and purify by column chromatography to obtain the triamine product.

Table 1: Summary of Key Reaction Conditions

| Step | Reactants & Reagents | Solvent | Temp (°C) | Time | Yield (%) |

|---|---|---|---|---|---|

| 1 | p-nitrophenol, 1-chloro-2,4-dinitrobenzene, K₂CO₃ | Acetone | 25–30 | 24 h | 36.7 |

| 2 | Dinitro intermediate, SnCl₂, HCl | Ethanol | 80 | 4 h + ON | Not stated |

ON = Overnight at room temperature

While the SnCl₂/HCl system is effective for laboratory-scale reductions, other methods such as catalytic hydrogenation (e.g., Pd/C with hydrogen) or iron/acetic acid reductions are sometimes employed for similar aromatic nitro reductions, though these are not specifically documented for this compound in the referenced literature. The choice of reduction method can influence yield, purity, and scalability.

- Molecular Formula: C₁₂H₁₃N₃O

- Molecular Weight: 215.25

- Boiling Point: 427.4°C at 760 mmHg

- Density: 1.289 g/cm³

- ^1H NMR (400 MHz, CDCl₃): Chemical shifts confirm the aromatic and amine functionalities, supporting successful reduction and ether linkage formation.

- The nucleophilic aromatic substitution route is highly selective, allowing for the introduction of multiple nitro groups in defined positions, which are subsequently reduced to amines.

- The use of SnCl₂/HCl as a reducing system is robust for converting aromatic nitro groups to amines without over-reduction or significant side reactions.

- The moderate yield in the etherification step (36.7%) suggests that optimization (e.g., solvent choice, base, temperature) could improve efficiency.

- Purification by column chromatography is necessary to achieve high purity, especially for use in sensitive polymer applications.

- All steps should be conducted under an inert atmosphere to prevent oxidation and side reactions.

- SnCl₂/HCl reduction generates tin waste, necessitating appropriate disposal protocols.

- For industrial-scale synthesis, catalytic hydrogenation may be considered for environmental and economic reasons, provided the substrate is compatible.

常见问题

Q. What are the optimal synthetic routes for 4-(4-Aminophenoxy)benzene-1,3-diamine, and how can reaction conditions be systematically optimized?

Answer: The synthesis of this compound involves multi-step nucleophilic aromatic substitution and protection/deprotection strategies. A general procedure (similar to triazine derivatives in ) includes:

- Step 1: Coupling 4-aminophenol with 1,3-diaminobenzene using a palladium catalyst under inert conditions.

- Step 2: Optimize temperature (e.g., 45–60°C) and solvent polarity (e.g., DMSO or DMF) to enhance yields .

- Factorial Design: Use a 2^k factorial approach to test variables like molar ratios, temperature, and catalysts. For example, vary Pd catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) to identify significant factors .

Q. Which analytical techniques are most effective for characterizing this compound, and how should data be interpreted?

Answer:

- NMR Spectroscopy: Assign peaks using -NMR (DMSO-d6, 200–400 MHz) to resolve aromatic protons (δ 6.8–7.3 ppm) and amine protons (δ 4.5–5.5 ppm). Overlapping signals may require 2D NMR (e.g., COSY) for clarity .

- Mass Spectrometry: High-resolution ESI-MS can confirm molecular weight (expected [M+H]+: ~274.3 g/mol).

- X-ray Crystallography: Use single-crystal diffraction to resolve stereoelectronic effects in the aminophenoxy linkage .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data or unexpected reactivity of this compound derivatives?

Answer:

- Cross-Validation: Combine DFT calculations (e.g., B3LYP/6-311+G(d,p)) with experimental IR/NMR to validate electronic effects. For example, anomalous -NMR shifts may arise from hydrogen bonding or steric hindrance .

- Isotopic Labeling: Use -labeled amines to track reaction pathways and identify intermediates in complex substitution reactions .

Q. What mechanistic insights govern the reactivity of this compound in polymer synthesis?

Answer:

- Kinetic Studies: Monitor polycondensation rates (e.g., with 1,3,5-triazine cores) using in-situ FTIR to track imine or amide bond formation .

- Computational Modeling: Apply COMSOL Multiphysics to simulate diffusion-limited reactions in polymer matrices. AI-driven parameter optimization can predict optimal curing temperatures .

Q. How can researchers design experiments to study the compound’s potential in advanced materials (e.g., conductive polymers or MOFs)?

Answer:

- DoE (Design of Experiments): Use response surface methodology (RSM) to optimize conductivity in polyaniline composites. Variables include doping concentration (e.g., HCl or CSA) and annealing temperature .

- Membrane Separation: Integrate the compound into polyamide membranes (via interfacial polymerization) and evaluate selectivity using gas permeation tests (e.g., CO2/N2) .

Q. What methodologies are recommended for computational studies of this compound’s electronic properties?

Answer:

Q. How should researchers address reproducibility challenges in scaled-up synthesis?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。